1,5,6-Trimethoxy-2-methyl-3-hydroxy-9,10-anthraquinone
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Overview
Description
1,5,6-Trimethoxy-2-methyl-3-hydroxy-9,10-anthraquinone is a natural product found in Prismatomeris tetrandra with data available.
Scientific Research Applications
1. Isolation from Natural Sources
1,5,6-Trimethoxy-2-methyl-3-hydroxy-9,10-anthraquinone, along with other anthraquinones, was isolated from the roots of Prismatomeris tetrandra. The structures of these compounds were identified using spectroscopic data (Feng et al., 2005).
2. Cytotoxicity Evaluation
This compound was evaluated for its cytotoxicity against various cancer cell lines, including A549 and LAC human cancer cell lines. Some related compounds demonstrated activity against these cell lines (Feng et al., 2011).
3. Synthesis and Derivatives
Research has been conducted on the synthesis of various derivatives of anthraquinones. For instance, 1-hydroxy-2-(1-alkyloxymethyl)-9,10-anthraquinones were prepared, highlighting the potential for creating diverse derivatives with varying properties (Sharghi & Forghaniha, 1995).
4. Antibacterial Activity
The antibacterial activity of anthraquinone derivatives was also investigated. Certain derivatives showed moderate activity against various pathogenic bacteria, indicating potential applications in antimicrobial research (Nurbayti et al., 2022).
5. Evaluation in Traditional Medicine
The roots of Prismatomeris connata, containing this compound, have been used in traditional herbal medicine. The compound showed selective cytotoxicity against non-small cell lung carcinoma (NSCLC) in preliminary studies, suggesting potential therapeutic applications (Feng et al., 2012).
6. Role in Antiplasmodial and Antifungal Activities
Some anthraquinones exhibit moderate antiplasmodial and antifungal activities. This indicates their potential use in developing treatments for malaria and fungal infections (Kanokmedhakul et al., 2005).
7. Application in Dye-Sensitized Solar Cells
Anthraquinone derivatives have been studied for their optical and electrochemical properties, which are relevant for applications in dye-sensitized solar cells. This research explores the potential of anthraquinones in renewable energy technologies (Prinzisky et al., 2016).
Properties
Molecular Formula |
C18H16O6 |
---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
3-hydroxy-1,5,6-trimethoxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O6/c1-8-11(19)7-10-14(17(8)23-3)15(20)9-5-6-12(22-2)18(24-4)13(9)16(10)21/h5-7,19H,1-4H3 |
InChI Key |
BJOFRGLKZTZIPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=C1OC)C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC)O |
Synonyms |
3-hydroxy-1,5,6-trimethoxy-2-methyl-9,10-anthraquinone HTM-anthraquinone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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